
3-(2-(Quinolin-3-yl)vinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Quinolin-3-yl)vinyl)aniline is an organic compound that features a quinoline moiety attached to a vinyl group, which is further connected to an aniline group. This compound is part of the quinoline family, known for its diverse biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Quinolin-3-yl)vinyl)aniline typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis.
Vinylation: The quinoline derivative is then subjected to a vinylation reaction, where a vinyl group is introduced.
Aniline Introduction: Finally, the vinylated quinoline derivative is reacted with aniline under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Quinolin-3-yl)vinyl)aniline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-(Quinolin-3-yl)vinyl)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, antimalarial, and anticancer agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its pharmacological activities.
Industrial Applications: It is explored for use in the synthesis of dyes, catalysts, and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-(2-(Quinolin-3-yl)vinyl)aniline involves its interaction with various molecular targets:
DNA Intercalation: The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: The compound can inhibit enzymes like topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells.
Receptor Binding: It may bind to specific receptors, modulating signaling pathways involved in inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure but similar biological activities.
2-(Quinolin-3-yl)vinyl)aniline: A closely related compound with slight structural differences.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness
3-(2-(Quinolin-3-yl)vinyl)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
1222-82-8 |
|---|---|
Molekularformel |
C17H14N2 |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
3-[(E)-2-quinolin-3-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-6-3-4-13(11-16)8-9-14-10-15-5-1-2-7-17(15)19-12-14/h1-12H,18H2/b9-8+ |
InChI-Schlüssel |
KJLNWEDRJKTQMQ-CMDGGOBGSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=C/C3=CC(=CC=C3)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC3=CC(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


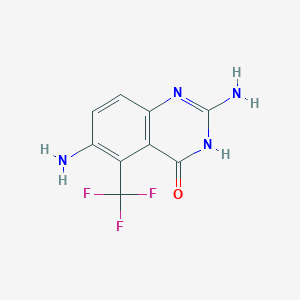

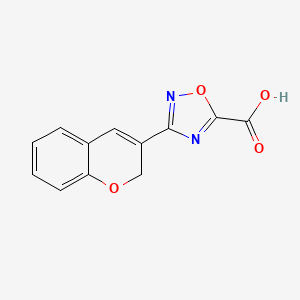
![4-[(1H-Indole-3-carbonyl)amino]butanoic acid](/img/structure/B11868557.png)
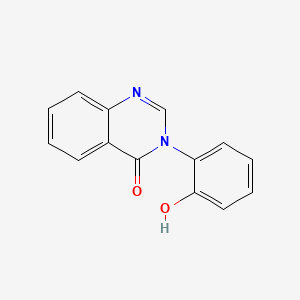

![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)
![2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)
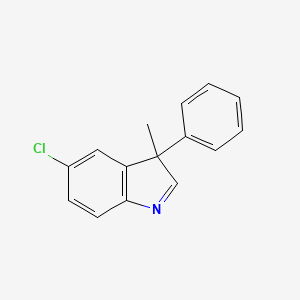
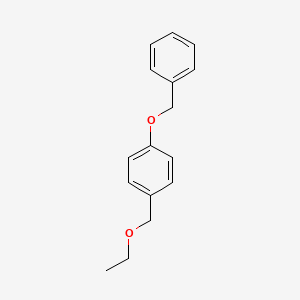
![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)


![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride](/img/structure/B11868619.png)
